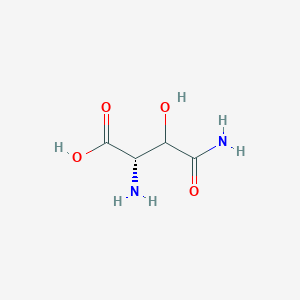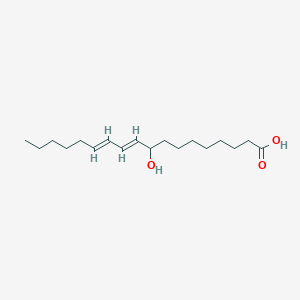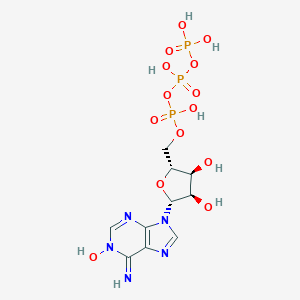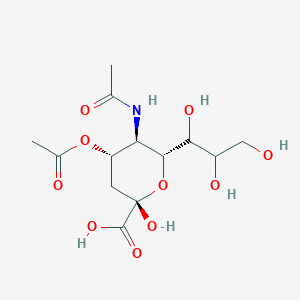
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine (BBPT) is a chemical compound that belongs to the triazine family. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BBPT is a versatile molecule that can be used for the synthesis of various compounds and materials.
Aplicaciones Científicas De Investigación
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has been extensively used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, including dyes, pigments, and polymers. 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has also been used as a fluorescent probe for the detection of metal ions. It has been shown to have excellent sensitivity and selectivity towards various metal ions, including copper, mercury, and lead. 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has also been used as a catalyst in various reactions, including the synthesis of benzimidazoles and benzoxazoles.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine is not well understood. However, it is believed that 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine acts as a chelating agent, forming stable complexes with metal ions. The formation of these complexes leads to a change in the optical properties of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine, resulting in fluorescence emission. The fluorescence emission can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine are not well studied. However, it has been shown to be non-toxic and non-carcinogenic. 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has also been shown to have low acute toxicity in animal studies. Therefore, it is considered safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has several advantages for use in lab experiments. It is easy to synthesize and has high purity. It has excellent sensitivity and selectivity towards metal ions, making it an ideal fluorescent probe for the detection of metal ions. However, 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. It also has poor stability in acidic conditions, limiting its use in acidic environments.
Direcciones Futuras
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has several potential future directions. It can be used as a fluorescent probe for the detection of metal ions in various samples, including environmental and biological samples. It can also be used as a catalyst in various reactions, including the synthesis of benzimidazoles and benzoxazoles. Further research is needed to understand the mechanism of action of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine and its potential applications in various fields.
Conclusion
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine is a versatile molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It has been extensively used in scientific research for the synthesis of various compounds, as a fluorescent probe for the detection of metal ions, and as a catalyst in various reactions. 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine has several advantages, including high purity, excellent sensitivity and selectivity towards metal ions, and low toxicity. However, it also has some limitations, including poor solubility in water and poor stability in acidic conditions. Further research is needed to understand the mechanism of action of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine and its potential applications in various fields.
Métodos De Síntesis
2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine can be synthesized using various methods. One of the most common methods is the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then reacted with cyanuric chloride to obtain 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of triethylamine, followed by the reaction with cyanuric acid. The yield of 2,4-Bis(benzoylamino)-6-phenyl-1,3,5-triazine obtained using these methods is high, and the purity is also excellent.
Propiedades
Fórmula molecular |
C23H17N5O2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(4-benzamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C23H17N5O2/c29-20(17-12-6-2-7-13-17)26-22-24-19(16-10-4-1-5-11-16)25-23(28-22)27-21(30)18-14-8-3-9-15-18/h1-15H,(H2,24,25,26,27,28,29,30) |
Clave InChI |
JCMQSMMVDSLOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)




![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
